molecular formula C15H19N3O2S B1434718 Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate CAS No. 1858250-50-6

Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B1434718
CAS No.: 1858250-50-6
M. Wt: 305.4 g/mol
InChI Key: LPTYYQFDDMPFNY-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-isopropyl-6-methylaniline with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents to yield different products.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-[(2-isopropylphenyl)amino]-1,3-thiazole-5-carboxylate
  • Methyl 4-amino-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate
  • Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-oxazole-5-carboxylate

Uniqueness

Methyl 4-amino-2-[(2-isopropyl-6-methylphenyl)amino]-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-amino-2-(2-methyl-6-propan-2-ylanilino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-8(2)10-7-5-6-9(3)11(10)17-15-18-13(16)12(21-15)14(19)20-4/h5-8H,16H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTYYQFDDMPFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC2=NC(=C(S2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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